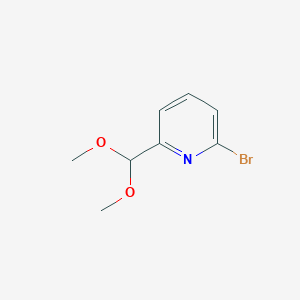

2-Bromo-6-(dimethoxymethyl)pyridine

Descripción general

Descripción

The compound 2-Bromo-6-(dimethoxymethyl)pyridine is a brominated pyridine derivative, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceutical chemistry. Pyridine derivatives are often used as intermediates in the synthesis of various heterocyclic compounds, which can exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of pyridine derivatives, such as those related to this compound, often involves strategic functionalization of the pyridine ring. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities with the compound of interest, has been reported to involve a low-temperature aryl bromide-to-alcohol conversion as a key step . Additionally, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives has been developed through a systematic approach involving condensation and alkylation reactions . These methods highlight the importance of bromination and subsequent functional group transformations in constructing pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing insights into their conformation and hydrogen bonding patterns . Similarly, the structures of 6-bromo-imidazo[4,5-b]pyridine derivatives have been confirmed using monocrystalline X-ray crystallography, with intermolecular contacts analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be explored through their participation in various chemical reactions. For instance, the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols toward peroxyl radicals has been examined, revealing their potential as antioxidants . Additionally, the synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine precursors demonstrates the versatility of pyridine derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of bromine can affect the crystal packing and intermolecular interactions, as observed in the crystal structures of dibromo-dimethylpyridines . The introduction of substituents such as furan or imidazole rings can further modify the properties, as seen in the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine . Moreover, the presence of pyridine moieties in polyimides can result in materials with good thermal stability and low dielectric constants .

Aplicaciones Científicas De Investigación

1. Synthesis of Complex Antibiotics and Other Compounds

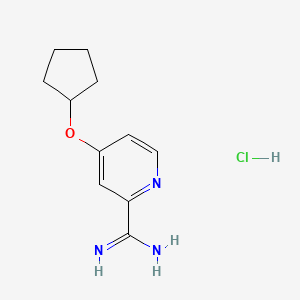

- Central Skeleton in Macrocyclic Antibiotics : A study demonstrated the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a central ring system useful for synthesizing macrocyclic antibiotics like GE 2270 A and micrococcin P. This illustrates the compound's utility in antibiotic synthesis (Okumura et al., 1998).

- Formation of Metal Complexes : Research on ruthenium(III) complexes using derivatives of 2-bromo-6-(dimethoxymethyl)pyridine revealed the formation of stable complexes. These complexes were investigated for their reactivity and potential biological applications, highlighting the compound's role in inorganic chemistry and potential biomedical research (Omondi et al., 2018).

2. Catalysis and Industrial Applications

- Nickel(II) Complexes for Ethylene Oligomerization : The reaction of this compound with nickel compounds resulted in the formation of nickel(II) complexes. These complexes showed efficacy in the ethylene oligomerization process, important for industrial applications (Nyamato et al., 2016).

3. Pharmaceutical and Biological Studies

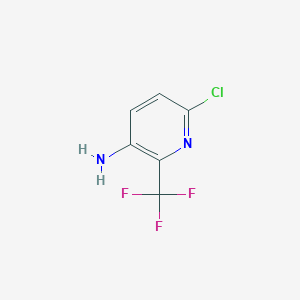

- Antimicrobial and DNA Interaction Studies : A study involving a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, explored its interaction with DNA and antimicrobial properties. Although not directly about this compound, it shows the research interest in bromopyridines for potential pharmaceutical applications (Vural & Kara, 2017).

4. Material Science and Chemistry

- Fluxional Behavior in Metal Complexes : Investigating the fluxional processes of ligands like 2-(dimethoxymethyl)pyridine in metal complexes can provide insights into material properties and chemical reactivity. This area of research is crucial for understanding and developing new materials with specific characteristics (Creber et al., 2000).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Mecanismo De Acción

Target of Action

2-Bromo-6-(dimethoxymethyl)pyridine is an organic compound that is widely used as a building block in organic synthesis . Its primary targets are typically other organic compounds or biological molecules that it can react with to form new compounds. It is also used as an intermediate for the synthesis of Pyridine derivatives .

Mode of Action

The compound interacts with its targets through various chemical reactions. One of the key reactions it participates in is the formation of C−N bonds by various cross-coupling reactions . It can also act as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Furthermore, it can react in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Biochemical Pathways

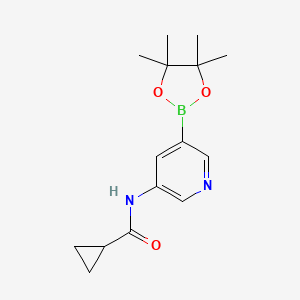

The exact biochemical pathways affected by this compound can vary depending on the specific reactions it is involved in. It is known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. In general, it can contribute to the formation of new organic compounds through its participation in various chemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals or catalysts. For example, its participation in cross-coupling reactions with aryl halides is catalyzed by palladium .

Propiedades

IUPAC Name |

2-bromo-6-(dimethoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-4-3-5-7(9)10-6/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLQAUWIUGRPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619449 | |

| Record name | 2-Bromo-6-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128507-76-6 | |

| Record name | 2-Bromo-6-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3032157.png)

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B3032167.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)